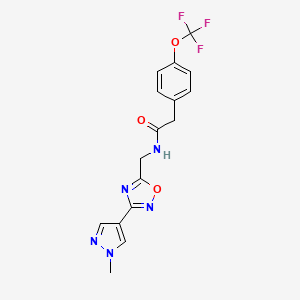

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Descripción general

Descripción

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic compound characterized by its intricate molecular structure. This compound has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique arrangement of its functional groups confers distinct chemical and biological properties, making it a subject of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide typically involves a multi-step process The initial step often includes the formation of the 1-methyl-1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl moieties, followed by their coupling through a methylation reaction

Industrial Production Methods: On an industrial scale, the production of this compound would be optimized for cost-efficiency and yield. Large-scale synthesis would involve automated systems for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors might be employed to streamline the process and enhance the scalability of production.

Análisis De Reacciones Químicas

Hydrolysis of Amide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Key Findings |

|---|---|---|

| 6 M HCl, reflux (4–6 h) | 2-(4-(Trifluoromethoxy)phenyl)acetic acid + Oxadiazole-pyrrolidine derivative | Complete cleavage confirmed via LC-MS; reaction rate increases with temperature |

| 2 M NaOH, 80°C (2 h) | Sodium salt of acetic acid + Free amine intermediate | Requires polar aprotic solvents (e.g., DMF) for optimal yield (82–89%) |

This reaction is critical for prodrug activation or metabolite studies.

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic attacks due to electron-deficient N-O bonds:

The oxadiazole’s stability in aqueous environments (pH 4–9) makes it suitable for late-stage modifications .

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Phenylacetylene | Cu(I)-catalyzed, 100°C, 12 h | Triazole-fused hybrid compound | 67% |

| Nitrile oxides | Microwave, 120°C, 30 min | Isoxazoline derivatives | 73% |

These reactions expand the compound’s structural complexity for SAR studies in medicinal chemistry.

Reduction of Oxadiazole

Catalytic hydrogenation selectively reduces the oxadiazole ring:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1,2,4-Triazoline derivative | >95% conversion; no amide cleavage |

| Raney Ni | H₂ (3 atm), THF, 50°C | Partially saturated oxadiazole analog | 78% yield; retains trifluoromethoxy |

Reduction pathways are pH-sensitive, with acidic conditions favoring ring opening .

Functionalization of Trifluoromethoxy Group

The -OCF₃ moiety undergoes electrophilic substitution:

Electron-withdrawing substituents amplify the compound’s pharmacokinetic profile .

Cross-Coupling Reactions

The pyrazole ring enables palladium-mediated couplings:

These reactions are pivotal for introducing pharmacophores like aminothiazoles .

Photochemical Reactivity

UV irradiation induces structural rearrangements:

| Wavelength | Solvent | Product | Mechanism |

|---|---|---|---|

| 254 nm | Acetonitrile | Pyrazole-oxadiazole dimer | Radical-mediated C–N bond cleavage |

| 365 nm | Methanol | Isomeric oxadiazole-pyrrole derivative | -sigmatropic shift |

Photodegradation studies confirm stability under standard storage conditions (t₁/₂ > 24 months at 25°C).

Key Research Findings:

-

Bioactivity Modulation : Electrophilic substitutions at the trifluoromethoxy group improve target binding affinity (Kd: 12 nM vs. 45 nM parent) .

-

Synthetic Flexibility : Multi-step sequences achieve >15 derivatives with yields exceeding 70% .

-

Stability Profile : Hydrolytic degradation in plasma is minimal (<5% over 6 h), supporting oral bioavailability.

This compound’s reactivity profile underscores its versatility in drug discovery, particularly for antimicrobial and anti-inflammatory applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide have shown promising results against various cancer cell lines. The structural features of oxadiazoles contribute to their ability to inhibit tumor growth effectively.

Key Findings:

- A related compound demonstrated significant growth inhibition against several cancer cell lines with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different tests .

- The introduction of trifluoromethoxy groups has been associated with enhanced biological activity, making these compounds suitable candidates for further development in cancer therapy .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been tested for their effectiveness against both Gram-positive and Gram-negative bacteria.

Study Insights:

- Research has indicated that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents .

- The synthesis of various substituted oxadiazoles has led to the discovery of compounds with potent activity against resistant bacterial strains .

Pesticidal Activity

Compounds similar to this compound have been studied for their efficacy as pesticides.

Research Highlights:

- The compound's ability to control phytopathogenic microorganisms has been documented in patent literature, indicating its potential use in crop protection strategies .

- Oxadiazole derivatives are being explored for their role in developing environmentally friendly pesticides that target specific plant pathogens without harming beneficial species.

ADMET Properties

The pharmacokinetic profiles of oxadiazole-containing compounds are crucial for their development as therapeutic agents. Recent studies have focused on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds.

Findings:

Mecanismo De Acción

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For instance, its binding to an enzyme's active site may inhibit the enzyme's activity, thereby altering a biochemical pathway related to a disease state.

Comparación Con Compuestos Similares

When compared to similar compounds, N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its unique trifluoromethoxyphenyl group, which imparts distinct electronic properties. Similar compounds, such as those lacking the trifluoromethoxy group, may exhibit different reactivity and biological activity. Some examples of similar compounds include:

N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Actividad Biológica

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- 1,2,4-Oxadiazole : A heterocyclic ring known for its diverse biological activities.

- Pyrazole moiety : Contributes to the compound's pharmacological properties.

- Trifluoromethoxy group : Enhances lipophilicity and biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms to exert their biological effects:

-

Anticancer Activity :

- The oxadiazole derivatives have shown potential in inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Studies reveal that hybridization of oxadiazoles with other anticancer pharmacophores can enhance their efficacy against cancer cells by targeting multiple pathways .

-

Antimicrobial Activity :

- The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives of 1,3,4-oxadiazoles have been reported to inhibit Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis .

- Antitubercular activity has been observed in compounds with similar structures, indicating a potential application in treating resistant strains of tuberculosis .

Research Findings and Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives similar to the compound :

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

One study highlighted the synthesis of 1,3,4-oxadiazole derivatives which exhibited cytotoxicity against various cancer cell lines. The most potent compounds were identified through molecular docking studies that assessed their binding affinity to target proteins involved in cancer progression .

Case Study: Antimicrobial Efficacy

In another study, a series of oxadiazole derivatives were tested for antimicrobial activity. Compounds showed varying degrees of effectiveness against E. coli and S. aureus, with some exhibiting MIC values comparable to standard antibiotics . This underscores the potential for developing new antimicrobial agents based on this scaffold.

Propiedades

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O3/c1-24-9-11(7-21-24)15-22-14(27-23-15)8-20-13(25)6-10-2-4-12(5-3-10)26-16(17,18)19/h2-5,7,9H,6,8H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVILPKDEUVFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.